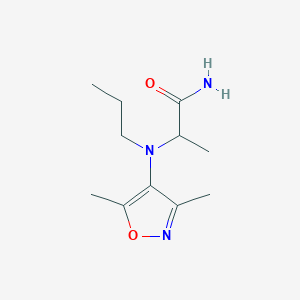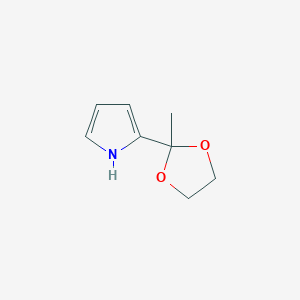
2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,3-dioxolan-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 2-methyl-1,3-dioxolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with 2-methyl-1,3-dioxolane under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield fully saturated compounds.
科学的研究の応用
2-(2-Methyl-1,3-dioxolan-2-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
類似化合物との比較
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)-1H-pyrrole is unique due to its combination of a pyrrole ring and a 2-methyl-1,3-dioxolane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C8H11NO2/c1-8(10-5-6-11-8)7-3-2-4-9-7/h2-4,9H,5-6H2,1H3 |
InChIキー |
SHTVLQSPNNGSNV-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


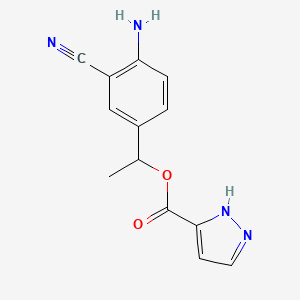

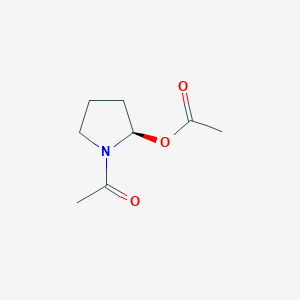
![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)

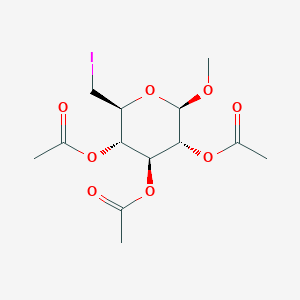

![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)

